(R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Overview
Description
“®-1-(2,6-Dimethylphenyl)ethanamine hydrochloride” is a chemical compound. It is related to lidocaine hydrochloride, which is a local anesthetic agent . The compound is also involved in SN2 reactions, acting as an electrophile .
Synthesis Analysis
The compound can be prepared by treating [NBu4]2[RuX6] with the isocyanide ligand CNXyl in dichloromethane–ethanol . In another reaction, the amide starting material, N-(2,6-dimethylphenyl)chloroacetamide, acts as the electrophile, whereas diethylamine Et2NH acts as the nucleophile .Chemical Reactions Analysis
In an SN2 reaction, the compound acts as an electrophile, reacting with diethylamine Et2NH, which acts as a nucleophile . The by-product of this reaction is the salt named diethylamoniumchloride .Scientific Research Applications
Synthesis and Key Intermediate Applications
- Efficient Synthesis and Practical Resolution : (R)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is synthesized as a key intermediate for the production of pharmaceuticals such as cinacalcet hydrochloride, used to treat secondary hyperparathyroidism. This process includes efficient synthesis, practical resolution, and large-scale production capabilities (Mathad et al., 2011).
Chemical Analysis and Structural Characterization
- Synthesis and PMR Spectroscopy Studies : Research on compounds including this compound has led to the synthesis of specific isomers and their analysis through proton magnetic resonance (PMR) spectroscopy. This research contributes to understanding the configurations, preferential conformations, and barriers to rotations in these compounds (Reuvers et al., 1969).
Catalytic and Polymerization Applications
- Catalytic Activity in Polymerization : In the field of polymer science, zinc complexes bearing similar ligands have shown significant catalytic activity in the ring-opening polymerization of rac-lactide. This demonstrates the potential of these compounds in creating new materials with specific structural and mechanical properties (Nayab et al., 2012).
Biochemical Pharmacology
- Understanding Hallucinogenic Properties : The study of derivatives of this compound has been critical in understanding the biochemical pharmacology of psychoactive substances. These studies help in identifying the receptor affinities and the potential for abuse, thereby contributing to both medical and legal aspects of drug control (Eshleman et al., 2018).
Properties
IUPAC Name |
(1R)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDNTMMKLGBLJ-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704149 | |
Record name | (1R)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269437-70-8 | |
Record name | (1R)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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